1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrrolidinones and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
- Pyrrolidine derivatives have shown promise as antibacterial agents. Researchers have synthesized compounds with various N’-substituents and 4’-phenyl substituents, revealing structure-activity relationships (SAR). Stereogenicity of carbons plays a crucial role in the biological profile of drug candidates .
- Pyrrolidine-2-one derivatives can be incorporated into imidazole-containing compounds. These compounds exhibit diverse pharmacological activities, including antiviral, antifungal, and anticancer properties. Imidazole rings enhance structural diversity and allow for targeted drug design .
- The compound’s nitroxide moiety (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) serves as a stable free radical. Researchers use it as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study oxidative stress and redox processes in biological systems .
- Pyrrolidine-2-one derivatives can serve as prodrugs, enhancing drug delivery and bioavailability. Researchers modify the pyrrolidine ring to optimize pharmacokinetics and target-specific release .
- Pyrrolidine-2-one derivatives, especially proline analogs, play a crucial role in organocatalysis. They act as chiral catalysts in asymmetric reactions, enabling efficient synthesis of complex molecules .
- Researchers use pyrrolidine-2-one derivatives to probe biological pathways and identify protein targets. Their stereochemistry and spatial orientation influence binding to enantioselective proteins, aiding drug discovery .
Antibacterial Agents
Imidazole-Containing Compounds
Nitroxide Radicals for Oxidative Stress Studies
Pyrrolidine-Based Prodrugs
Organocatalysis and Asymmetric Synthesis
Chemical Biology and Target Identification
These applications highlight the versatility and significance of pyrrolidine-2-one in scientific research. If you need further details or additional fields, feel free to ask! 😊
properties
IUPAC Name |
1-methyl-4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-4-3-5-15(18-12)23-14-6-8-20(9-7-14)17(22)13-10-16(21)19(2)11-13/h3-5,13-14H,6-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARALLBWDYNLYEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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